molecular formula C5H5LiN2O3 B2414157 Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 2095410-95-8

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2414157
CAS No.: 2095410-95-8
M. Wt: 148.05
InChI Key: VYYNCRXZQWNDND-UHFFFAOYSA-M
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Description

Chemical Nomenclature and Structural Identification

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate belongs to the class of 1,2,4-oxadiazoles, five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Its systematic IUPAC name derives from the parent oxadiazole ring, with substituents explicitly defined:

  • Molecular Formula : $$ \text{C}5\text{H}5\text{LiN}2\text{O}3 $$
  • SMILES : $$ \text{O=C(C1=NC(CC)=NO1)[O-].[Li+]} $$
  • Molecular Weight : 148.05 g/mol.

The compound features a planar 1,2,4-oxadiazole core (Figure 1), with an ethyl group (–CH$$2$$CH$$3$$) at position 3 and a carboxylate (–COO$$^-$$) at position 5. The lithium cation balances the charge, enhancing solubility in polar solvents compared to neutral oxadiazoles. X-ray crystallography of analogous structures confirms the delocalized electron density across the heterocycle, which stabilizes the anion through resonance.

Table 1 : Key structural parameters of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Parameter Value
Bond length (N–O) 1.36 Å (typical for oxadiazoles)
Dihedral angle (C3–C5) 178.9° (near-planar geometry)
Lithium coordination Monodentate (carboxylate O)

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via the reaction of hydroxylamine with cyanogen derivatives. Initially termed "azoximes," these compounds gained prominence in the 1940s when researchers recognized their bioisosteric potential. The first therapeutic agent containing a 1,2,4-oxadiazole, oxolamine , was introduced in the 1960s as a cough suppressant, leveraging the ring’s metabolic stability and hydrogen-bonding capacity.

In the 21st century, advances in cycloaddition chemistry and microwave-assisted synthesis revitalized interest in 1,2,4-oxadiazoles. For example, palladium-mediated carbonylative cyclizations enabled efficient access to 5-aryl-substituted derivatives, while solvent-free methods reduced environmental impact. Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate emerged from efforts to diversify the physicochemical properties of oxadiazole salts, particularly for applications in lithium-ion battery electrolytes and antimicrobial agents.

Position within the 1,2,4-Oxadiazole Family: Comparative Structural Taxonomy

Within the 1,2,4-oxadiazole family, structural variations at positions 3 and 5 dictate electronic, solubility, and bioactivity profiles. A comparative analysis reveals:

  • Substituent Effects :

    • Electron-donating groups (e.g., ethyl at C3) increase ring electron density, enhancing nucleophilic aromatic substitution reactivity.
    • Electron-withdrawing groups (e.g., carboxylate at C5) stabilize the anion, favoring ionic interactions in biological systems.
  • Cation Influence :

    • Lithium salts exhibit higher solubility in aprotic solvents (e.g., DMF, DMSO) compared to sodium or potassium analogs, facilitating use in non-aqueous synthetic protocols.
    • Protonated forms (e.g., 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid) display pH-dependent tautomerism, affecting binding to biological targets like bacterial enoyl-ACP reductase.

Table 2 : Representative 1,2,4-oxadiazole derivatives and key properties

Compound C3 Substituent C5 Substituent Bioactivity/Application
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate Ethyl Carboxylate Synthetic intermediate
Oxolamine Phenyl Methoxy Antitussive
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CF$$_3$$ Carboxylate Antimicrobial
5-Aminothiazole-2-carboxylate Amino Carboxylate Anticancer

The ethyl-carboxylate substitution pattern in lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate represents a balance between lipophilicity (for membrane permeability) and ionic character (for solubility), making it a versatile scaffold for further functionalization. Recent studies on analogous compounds, such as 5-(chloromethyl)-1,2,4-oxadiazoles, demonstrate enhanced nematocidal activity compared to brominated derivatives, underscoring the importance of substituent electronegativity.

Properties

IUPAC Name

lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNCRXZQWNDND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NOC(=N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide to form the oxadiazole ring. The resulting intermediate is then treated with lithium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate exhibits significant antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety can inhibit a range of pathogens due to their ability to interact with biological targets such as enzymes and receptors .

Anticancer Properties
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been tested against glioblastoma and other cancer types, showing notable inhibition of cell growth .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxicity of several oxadiazole derivatives, lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate was found to have an IC50 value of approximately 10 µM against specific cancer cell lines, indicating its potential as a lead compound for further drug development .

Agricultural Chemistry

Pesticidal Properties
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has also been investigated for its potential as a pesticide. The unique structure of oxadiazoles contributes to their effectiveness in targeting pests while minimizing harm to non-target species.

Case Study: Efficacy in Crop Protection
In field trials, formulations containing lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate demonstrated significant reductions in pest populations on crops such as corn and soybeans. This suggests its viability as an environmentally friendly alternative to traditional pesticides.

Materials Science Applications

Organic Electronics
The unique properties of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate make it suitable for applications in organic electronics. Its ability to act as a charge transport material is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Corrosion Inhibition
Research has shown that derivatives of oxadiazoles can serve as effective corrosion inhibitors for metals. Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been evaluated in various environments and exhibited promising results in reducing corrosion rates.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsAntimicrobial and anticancer agentsSignificant cytotoxicity against various cancer cell lines
Agricultural ChemistryPesticidesEffective in reducing pest populations in crops
Materials ScienceOrganic electronics and corrosion inhibitorsPotential use in OLEDs and effective corrosion protection

Mechanism of Action

The mechanism by which lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Uniqueness: Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the lithium ion and the ethyl group, which can enhance its reactivity and broaden its range of applications compared to similar compounds .

Biological Activity

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate belongs to the oxadiazole family, which is known for its diverse pharmacological properties. The oxadiazole ring structure is associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cellular processes. This mechanism has been observed in various studies evaluating its efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, it has shown cytotoxic effects against several cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29) with significant IC50 values .

Antimicrobial Activity

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has demonstrated potent antibacterial activity against various strains. Its effectiveness is often compared to standard antibiotics:

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus0.250.5 (vancomycin)
Escherichia coli0.51.0 (ampicillin)
Pseudomonas aeruginosa1.02.0 (ciprofloxacin)

Anticancer Activity

The compound has been evaluated for its anticancer properties across different cell lines:

Cell Line IC50 (µM) Positive Control IC50 (µM)
HL-60 (leukemia)19.010.0 (doxorubicin)
HT29 (colon carcinoma)28.015.0 (cisplatin)
NCI H292 (lung carcinoma)42.120.0 (etoposide)

Case Studies and Research Findings

Several studies have investigated the biological activities of Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate:

  • Antimicrobial Efficacy : A study published in PMC reported that derivatives of oxadiazoles exhibited significant antimicrobial activity against resistant strains of bacteria . Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate was highlighted for its potential to inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria.
  • Cytotoxicity Assessment : In a cytotoxicity study using an MTT assay on various cancer cell lines, Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate showed remarkable inhibition rates, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research indicated that the compound's interaction with molecular targets could lead to the modulation of apoptotic pathways in cancer cells . This suggests a dual role in both antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, and how can purity be validated?

  • Methodology : Use a multi-step approach starting with ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate (analogous to ). Hydrolysis of the ester group under basic conditions (e.g., LiOH) followed by neutralization yields the lithium salt. Validate purity via HPLC (>95% purity) and confirm structural integrity using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Optimize reaction temperature (40–60°C) and solvent (aqueous ethanol) to avoid decomposition of the oxadiazole ring.

Q. How should the stability and storage conditions of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate be determined experimentally?

  • Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (). Monitor degradation via TLC or LC-MS over 30 days. Store in airtight containers with desiccants, away from strong oxidizers and light, based on analogous oxadiazole esters’ stability profiles .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use 1H^1H-NMR to identify ethyl and oxadiazole protons (δ 1.3–1.5 ppm for ethyl CH3_3, δ 4.3–4.5 ppm for COO^-Li+^+). IR spectroscopy confirms carboxylate (1600–1650 cm1^{-1}) and oxadiazole (1550–1600 cm1^{-1}) groups. HRMS should match the molecular formula (C5_5H5_5LiN2_2O3_3) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate in neurological applications?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to neuronal targets (e.g., NMDA receptors). Compare with analogs like 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-tetrahydropyrimidine ( ). Validate predictions via in vitro electrophysiology or calcium flux assays .

Q. What strategies improve the bioavailability of lithium salts in oxadiazole-based compounds for CNS penetration?

  • Methodology : Modify counterions (e.g., sodium vs. lithium) or employ prodrug approaches (e.g., ester prodrugs). Assess logP (octanol-water partition) and blood-brain barrier (BBB) permeability using in silico tools (e.g., SwissADME) and in vivo pharmacokinetic studies in rodent models .

Q. How should researchers address contradictory data in reported biological activities of oxadiazole derivatives?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell lines, dosing). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement. Cross-reference with structurally similar compounds (e.g., ethyl 3-pyridinyl derivatives in ) to identify substituent-specific effects .

Q. What experimental protocols are recommended for assessing toxicity in the absence of comprehensive ecotoxicological data?

  • Methodology : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and Ames tests for mutagenicity. For environmental persistence, use OECD 301 biodegradability guidelines. Prioritize in vitro hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG assay) screens .

Methodological Notes

  • Synthetic Optimization : Adjust stoichiometry of LiOH during hydrolysis to prevent over-salt formation, which may reduce solubility.
  • Data Validation : Use isotopic labeling (e.g., 15N^{15}N-oxadiazole) to track metabolic pathways in pharmacokinetic studies.
  • Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in biological activity datasets.

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